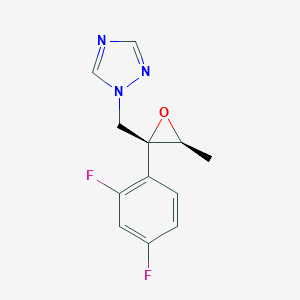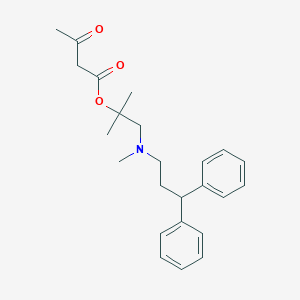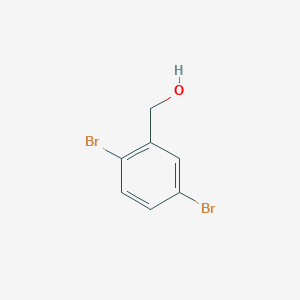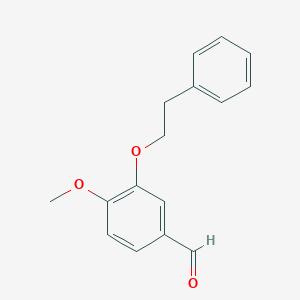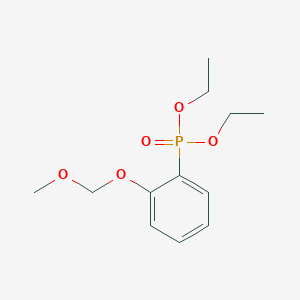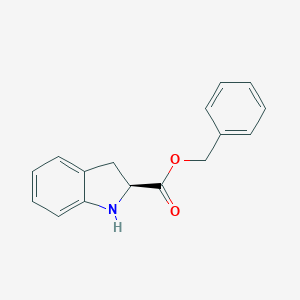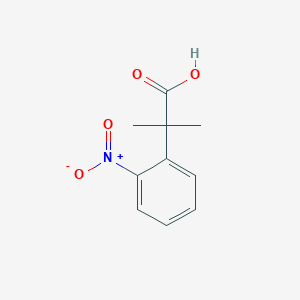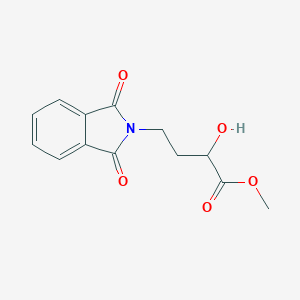![molecular formula C25H26N2O B182354 1-[1,1'-Bifenil]-4-il-3-(4-fenilpiperazino)-1-propanona CAS No. 157637-84-8](/img/structure/B182354.png)
1-[1,1'-Bifenil]-4-il-3-(4-fenilpiperazino)-1-propanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone is a complex organic compound that features a biphenyl group and a phenylpiperazine moiety
Aplicaciones Científicas De Investigación
1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting central nervous system disorders due to the phenylpiperazine moiety.
Materials Science: Its biphenyl structure can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used in studies investigating the interaction of biphenyl derivatives with biological systems, including enzyme inhibition and receptor binding.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of phenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst and a base such as potassium carbonate . The resulting intermediate can then be further reacted with 4-phenylpiperazine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mecanismo De Acción
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as anxiety and depression.
Comparación Con Compuestos Similares
1-(4-Phenylpiperazino)ethan-1-one: This compound shares the phenylpiperazine moiety but lacks the biphenyl structure.
Biphenyl-4,4’-dicarboxylic acid derivatives: These compounds contain the biphenyl structure but differ in their functional groups.
Uniqueness: 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone is unique due to the combination of the biphenyl and phenylpiperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications in both medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)15-16-26-17-19-27(20-18-26)24-9-5-2-6-10-24/h1-14H,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRSFDNKFYYOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157637-84-8 |
Source


|
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
